molecular formula C16H23N3O2 B2826262 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034435-03-3

2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2826262
CAS No.: 2034435-03-3
M. Wt: 289.379
InChI Key: SMEAORKGUBKBEO-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound with a complex structure that includes a cyclopentyl group, a pyrimidin-2-yloxy group, and a piperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the cyclopentyl and pyrimidin-2-yloxy precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other biomolecules. The compound may bind to these targets, altering their activity and leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

  • 2-Cyclopentyl-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is structurally similar to other cyclopentyl-containing compounds and piperidin-1-yl derivatives.

  • Other compounds with pyrimidin-2-yloxy groups can also exhibit similar properties and applications.

Uniqueness: What sets this compound apart is its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound.

Properties

IUPAC Name

2-cyclopentyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-15(11-13-5-1-2-6-13)19-10-3-7-14(12-19)21-16-17-8-4-9-18-16/h4,8-9,13-14H,1-3,5-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEAORKGUBKBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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